molecular formula C12H15BrFNO B7874647 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol

Cat. No.: B7874647
M. Wt: 288.16 g/mol
InChI Key: RFMFGROLCAEMIY-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol (Molecular Formula: C₁₂H₁₅BrFNO; Molar Mass: 288.16 g/mol) is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 2-bromo-5-fluorobenzyl substituent attached to the nitrogen atom .

Properties

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-12-2-1-10(14)7-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMFGROLCAEMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzyl chloride and piperidin-4-ol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-bromo-5-fluorobenzyl chloride is reacted with piperidin-4-ol under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-one.

    Reduction: Formation of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidine.

    Substitution: Formation of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Cores

1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol (Same Compound)
  • Molecular Formula: C₁₂H₁₅BrFNO
  • Key Features : Bromo and fluoro substituents on the phenyl ring enhance electrophilic reactivity and metabolic stability. The hydroxyl group at C4 facilitates hydrogen bonding .
UL7: 1-{1-[(3-Bromo-5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl}piperidin-4-ol
  • Molecular Formula : C₁₇H₂₄BrClN₂O₂
  • Key Differences: Incorporates a second piperidine ring and a chloro substituent instead of fluoro.
4-(4-Chlorophenyl)-4-hydroxypiperidine
  • Molecular Formula: C₁₁H₁₄ClNO
  • Key Differences : Lacks the benzyl group but features a chlorophenyl substituent directly on the piperidine ring. Used in neuroleptic drugs (e.g., haloperidol), highlighting the pharmacological relevance of halogenated piperidines .
1-[(Thiophen-3-yl)methyl]piperidin-4-ol
  • Molecular Formula: C₁₀H₁₅NOS
  • Key Differences : Replaces the bromo-fluorophenyl group with a thiophene ring. Thiophene’s sulfur atom may alter electronic properties and binding kinetics in biological systems .
Antitumor Activity
  • RB-005 (1-(4-octylphenethyl)piperidin-4-ol) and RB-019 (1-(4-octylphenethyl)piperidin-3-ol) : Exhibit selectivity for sphingosine kinase 1 (SK1) over SK2, with RB-005 showing 15-fold selectivity. The hydroxyl position (C4 vs. C3) significantly impacts selectivity, suggesting similar positional effects in the target compound .
Antimicrobial Activity
  • P4MP4 (1-[(Piperidin-4-yl)methyl]piperidin-4-ol) : Identified as a type IV pilus assembly inhibitor in Neisseria meningitidis, illustrating the role of piperidine derivatives in disrupting bacterial adhesion .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents
Target Compound 288.16 ~2.5* 2-Bromo-5-fluorobenzyl
UL7 395.75 ~3.8* 3-Bromo-5-chloro-2-hydroxyphenyl
4-(4-Chlorophenyl)-4-hydroxypiperidine 211.69 ~1.9* 4-Chlorophenyl
1-[(Thiophen-3-yl)methyl]piperidin-4-ol 197.30 ~1.2* Thiophen-3-yl

*Predicted based on halogen and aromatic group contributions.

Conformational and Crystallographic Insights

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine : Adopts a chair conformation in crystal structures, with the hydroxyl group equatorial. Substituents on the phenyl ring influence ring puckering and hydrogen-bonding networks .
  • Impact of Halogens : Bromine’s larger atomic radius compared to chlorine or fluorine may sterically hinder interactions in binding pockets, while fluorine’s electronegativity enhances hydrogen bonding .

Biological Activity

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol, also known as 1-(2-bromo-5-fluorobenzyl)piperidin-4-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula: C12H13BrFNO
  • Molecular Weight: 286.14 g/mol
  • CAS Number: 1704065-40-6

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with piperidin-4-one in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial and antifungal activities. For instance, monomeric alkaloids related to this compound were tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (mg/mL)
1-(2-Bromo-5-fluorobenzyl)piperidin-4-oneS. aureus0.0039
1-(2-Bromo-5-fluorobenzyl)piperidin-4-oneE. coli0.025

Anti-Proliferative Activity

In vitro studies have shown that derivatives of this compound possess anti-proliferative effects against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The compounds exhibited IC50 values less than 25 μM, indicating significant potential for further development as anticancer agents .

Cell Line IC50 (μM)
HepG2<25
MCF-7<25

The biological activity of this compound is attributed to its structural features, particularly the presence of bromine and fluorine substituents, which enhance binding affinity to specific receptors and enzymes. This compound may act as an inhibitor or modulator of enzyme activity, impacting various biochemical pathways involved in microbial resistance and tumor proliferation .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of several piperidine derivatives, including those with halogen substitutions like bromine and fluorine. The results indicated that these modifications significantly improved antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Inhibition : Research on anti-proliferative effects revealed that compounds bearing the piperidine structure demonstrated marked inhibition in cancer cell growth, suggesting their potential as therapeutic agents in oncology .

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